molecular formula C9H12N2O B111003 2-amino-N-phenylpropanamide CAS No. 101961-58-4

2-amino-N-phenylpropanamide

Cat. No. B111003
M. Wt: 164.2 g/mol
InChI Key: RUBYQYMLYZMHQR-UHFFFAOYSA-N
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Description

2-Amino-N-phenylpropanamide derivatives are a class of compounds that have garnered interest due to their potential applications in various fields of chemistry and pharmacology. These compounds are characterized by the presence of an amino group and a phenylpropanamide moiety, which can be modified to produce a range of derivatives with different properties and activities.

Synthesis Analysis

The synthesis of these derivatives can be complex, involving multiple steps and reagents. A one-pot synthesis approach for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed, which simplifies the process. The key step involves the amide formation where the acid hydrochloride is protected and activated by Vilsmeier reagent, leading to the desired product in a more straightforward manner .

Molecular Structure Analysis

The molecular structure of 2-amino-N-phenylpropanamide derivatives is crucial in determining their reactivity and interaction with other molecules. For instance, the structure of 2-amino-N-(2-hydroxyphenyl)benzamide shows an aniline ring and a phenol ring connected by an amide group. The bond distances and electron density distribution are influenced by the electron-withdrawing and electron-donating substituents, which affect the overall geometry and reactivity of the molecule. The amide nitrogen atom exhibits hybridization between sp2 and sp3, with electron density delocalized across the amide ligand and to the aryl rings .

Chemical Reactions Analysis

Chemoselective reactions involving 2-amino-N-phenylpropanamide derivatives can lead to the formation of various heterocyclic compounds. For example, the reactivity of a derivative containing three nucleophilic centers against dihaloalkanes and aldehydes results in the chemoselective synthesis of hexahydro-4-pyrimidinones or oxazolidines. These reactions are influenced by the molecular structure and can be explained by ab initio calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-phenylpropanamide derivatives are influenced by their molecular structure. For instance, polyamides derived from these compounds exhibit good solubility in organic solvents, high thermal stability, and desirable mechanical properties such as tensile strength and modulus of elasticity. These properties are dependent on the exact repeating unit structure of the polyamides, which can be tailored by using different dicarboxylic acids in the synthesis process .

Scientific Research Applications

Synthetic Chemistry

2-amino-N-phenylpropanamide and its derivatives are widely used in synthetic chemistry. For instance, a novel ring enlargement method for 2H-Azirine-3-methyl(phenyl)amines was developed, which includes the use of 2-amino-N-phenylpropanamide derivatives. This method presents a new approach to synthesize 2,3-Dihydro-1,3,3-trimethylindol-2-one, a compound with potential applications in various chemical syntheses (Mekhael et al., 2002). Additionally, the compound has been part of a one-pot synthesis approach for (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, signifying its utility in streamlining chemical synthesis processes (Li et al., 2013).

Drug Development and Biomedical Research

In the realm of drug development and biomedical research, 2-amino-N-phenylpropanamide derivatives have been synthesized and evaluated for their potential as anticancer agents. Notably, some synthesized derivatives exhibited promising cytotoxicity against certain cancer cell lines, indicating the potential of these compounds in anticancer drug development (Kumar et al., 2009). Furthermore, the compound has been a part of the synthesis of novel phthalimide derivatives bearing amino acid conjugated anilines, which showed notable antiepileptic activity, hinting at its role in creating new therapeutic agents (Asadollahi et al., 2019).

Pathogen Detection

2-amino-N-phenylpropanamide has also been used in innovative methods for pathogen detection. A study outlined a novel approach for detecting pathogenic bacteria based on the production of an exogenous volatile organic compound (VOC) when 2-amino-N-phenylpropanamide is hydrolyzed by specific enzymes produced by the bacteria. This method provides a low-cost and simple strategy for pathogen detection (Tait et al., 2015).

Other Applications

The compound has also found use in various other chemical processes and reactions. For instance, it's involved in chemoselective reactions to synthesize chiral hexahydro-4-pyrimidinones and oxazolidines, showcasing its versatility in chemical synthesis (Hajji et al., 2002).

Future Directions

Future research on “2-amino-N-phenylpropanamide” and related compounds could focus on their potential applications in pharmaceuticals, particularly as potent analgesics . Additionally, the design of novel multivalent ligands that act on mu and delta opioid receptors and NK-1 receptors could be an interesting area of study .

properties

IUPAC Name

2-amino-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYQYMLYZMHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Ramírez-Guízar, H Sykes, JD Perry… - … of Chromatography A, 2017 - Elsevier
… This was done using two enzyme substrates, specifically 2-amino-N-phenylpropanamide and 2-amino-N-(4-methylphenyl)propanamide which liberated the volatile compounds aniline …
Number of citations: 23 www.sciencedirect.com
R Thompson, D Stephenson, HE Sykes, JD Perry… - RSC …, 2020 - pubs.rsc.org
… The use of exogenous volatile organic compounds (VOCs) to distinguish 7 Gram-positive from 15 Gram-negative bacteria using the enzyme substrates 2-amino-N-phenylpropanamide (…
Number of citations: 3 pubs.rsc.org
R Thompson, D Stephenson, HE Sykes, JD Perry… - researchportal.northumbria.ac.uk
… The use of exogenous volatile organic compounds (VOCs) to distinguish 7 Gram-positive from 15 Gram-negative bacteria using the enzyme substrates 2-amino-N-phenylpropanamide (…
Number of citations: 4 researchportal.northumbria.ac.uk
AR Katritzky, HY He, AK Verma - Tetrahedron: Asymmetry, 2002 - Elsevier
… Crombie and Hooper reduced 2-amino-N-phenylpropanamide with LiAlH 4 to 2-aminopropylaniline without reporting a detailed procedure. Reduction of 8b (R 1 =p-CH 3 C 6 H 4 , R 2 =i…
Number of citations: 27 www.sciencedirect.com
X Min, X Li, Y Wang, Y Dong, J Tang, J Wang, J Liu - Tetrahedron, 2018 - Elsevier
A DMEDA-promoted and copper-catalyzed approach has been designed for the coupling of aryl halides and chiral α-aminoamides to afford a range of functionalized chiral α-amino …
Number of citations: 2 www.sciencedirect.com
AR Katritzky, K Suzuki, HY He - The Journal of Organic Chemistry, 2002 - ACS Publications
… Crombie and Hooper reduced 2-amino-N-phenylpropanamide with LiAlH 4 to 2-aminopropylaniline without reporting a detailed procedure. We found that refluxing of 17b (R 3 = i-Bu) …
Number of citations: 72 pubs.acs.org
Y Ren - 2017 - search.proquest.com
… 2-amino-N-phenylpropanamide (1.00 mmol scale) using general procedure E (TFAA method) at -78 C. Purification by flash column chromatography on silica gel (45% EtOAc/Hexanes) …
Number of citations: 3 search.proquest.com
S Gu, J Zhang, J Wang, X Wang, D Du - TrAC Trends in Analytical …, 2021 - Elsevier
… Two enzyme substrates, 2-amino-n-phenylpropanamide and 2-amino-n -(4-methylphenyl) propanamide, were added into the culture medium containing 15 Gram-positive and 7 Gram-…
Number of citations: 51 www.sciencedirect.com
C Yu - 2013 - dam-oclc.bac-lac.gc.ca
Branched peptides are peptides featuring side chain-linked linear peptides which branch off from the main chain. Branched peptides have previously been employed in the …
Number of citations: 3 dam-oclc.bac-lac.gc.ca
S Ramırez-Guızar, H Sykes, ECS Perry, SP Stanforth… - 2017 - core.ac.uk
… The substrates are 2-amino-N-phenylpropanamide and 2-amino-N-(4-methylphenyl)… The synthesis of 2-amino-N-phenylpropanamide HCl was made from the intermediate (Figure 1(A)) …
Number of citations: 3 core.ac.uk

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